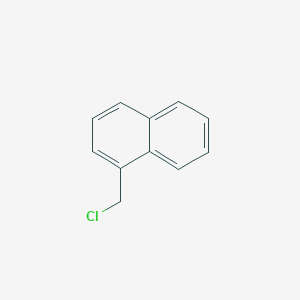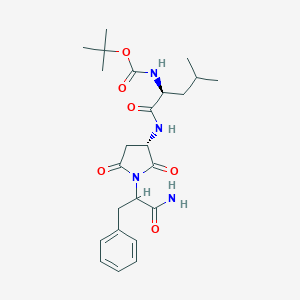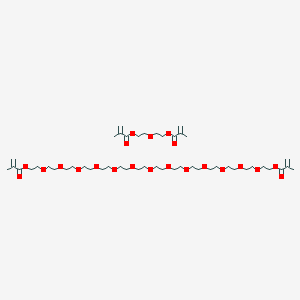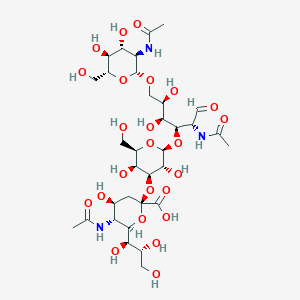
N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose, commonly known as the sialyl Lewis X antigen (sLeX), is a carbohydrate structure found on the surface of cells. It is involved in various biological processes such as cell adhesion, migration, and signaling. The sLeX antigen has been extensively studied due to its relevance in cancer, inflammation, and other diseases.
Wirkmechanismus
The mechanism of action of N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose is primarily through its interaction with selectins, a family of cell adhesion molecules. Selectins are expressed on the surface of endothelial cells and leukocytes and mediate their interaction during inflammation and immune response. The N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose antigen binds to the selectin receptors, initiating a cascade of signaling events that lead to leukocyte activation and adhesion to endothelial cells. This process is essential for leukocyte recruitment to sites of inflammation and immune response.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose are diverse and depend on the context of its expression. In cancer, N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose promotes tumor progression and metastasis by enhancing tumor cell adhesion and migration. In inflammation, N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose facilitates leukocyte recruitment to inflamed tissues and promotes the resolution of inflammation. In immunology, N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose is a marker of regulatory T cells, which play a crucial role in maintaining immune homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose in lab experiments include its well-established role in various biological processes, its availability as a synthetic compound, and its ability to interact with selectin receptors. However, the limitations of using N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose in lab experiments include its complex synthesis method, its sensitivity to enzymatic degradation, and its potential for non-specific binding.
Zukünftige Richtungen
The future directions for N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose research include the development of new synthesis methods that are more efficient and cost-effective, the identification of novel biological functions and interactions, and the exploration of N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose as a therapeutic target for cancer, inflammation, and immunological disorders. Additionally, the use of N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose as a diagnostic marker for cancer and other diseases is an area of active research. Overall, N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose remains a fascinating and important area of research with significant implications for human health and disease.
Synthesemethoden
The synthesis of N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose involves multiple steps and requires the use of various enzymes and chemical compounds. The process starts with the synthesis of the core structure, N-acetylglucosamine (GlcNAc), and galactose (Gal), which are linked together by a β1-4 bond. This structure is then elongated by the addition of fucose (Fuc) and sialic acid (Neu5Ac) to form the N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose antigen. The enzymatic transfer of Fuc and Neu5Ac is catalyzed by fucosyltransferases and sialyltransferases, respectively. The final product, N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose, is a tetrasaccharide with the chemical formula Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ1-4Glc.
Wissenschaftliche Forschungsanwendungen
The N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose antigen has been extensively studied in various fields of research, including cancer, inflammation, and immunology. In cancer, N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose has been shown to play a crucial role in tumor progression and metastasis. It promotes tumor cell adhesion to endothelial cells and facilitates the extravasation of cancer cells into surrounding tissues. In inflammation, N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose is involved in leukocyte trafficking and recruitment to sites of inflammation. It mediates the adhesion of leukocytes to endothelial cells and facilitates their migration into inflamed tissues. In immunology, N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose is a marker of regulatory T cells, which play a crucial role in maintaining immune homeostasis.
Eigenschaften
CAS-Nummer |
122137-12-6 |
|---|---|
Produktname |
N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose |
Molekularformel |
C33H55N3O24 |
Molekulargewicht |
877.8 g/mol |
IUPAC-Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-2-acetamido-6-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-1-oxohexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C33H55N3O24/c1-10(41)34-13(5-37)27(22(48)16(46)9-55-30-20(36-12(3)43)25(51)23(49)17(7-39)56-30)58-31-26(52)29(24(50)18(8-40)57-31)60-33(32(53)54)4-14(44)19(35-11(2)42)28(59-33)21(47)15(45)6-38/h5,13-31,38-40,44-52H,4,6-9H2,1-3H3,(H,34,41)(H,35,42)(H,36,43)(H,53,54)/t13-,14-,15+,16+,17+,18+,19+,20+,21+,22-,23+,24-,25+,26+,27+,28+,29-,30+,31-,33-/m0/s1 |
InChI-Schlüssel |
WRCLLMLSHVQVSB-MFWAWNLTSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@H](C=O)NC(=O)C)[C@H]([C@@H](CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)O)O)CO)O)O |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC(C(C=O)NC(=O)C)C(C(COC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC(C(C=O)NC(=O)C)C(C(COC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)CO)O)O |
Andere CAS-Nummern |
122137-12-6 |
Synonyme |
N-acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose NeuAc(alpha2-3)Gal(beta1-3)GlcNAc(beta1-6)GalNAc NGGG-N-Ac |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



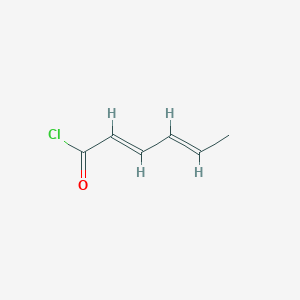
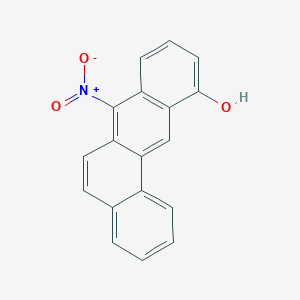
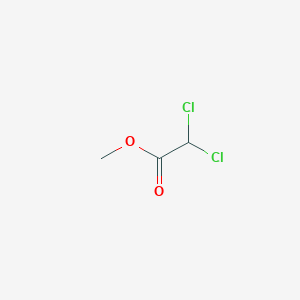
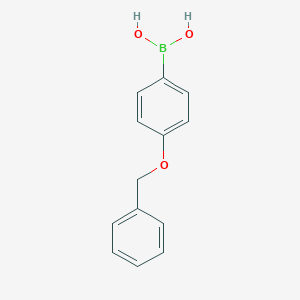
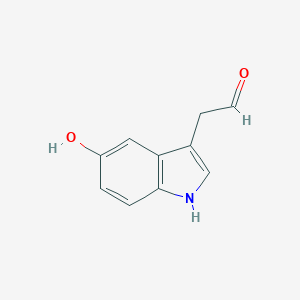
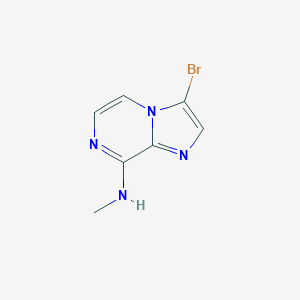
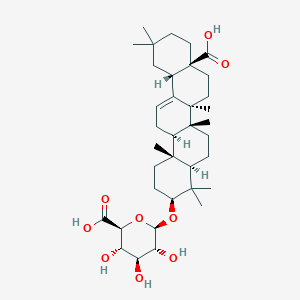
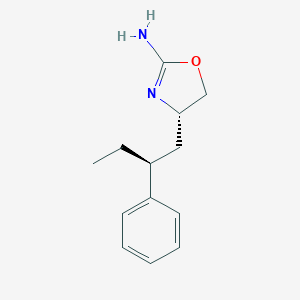
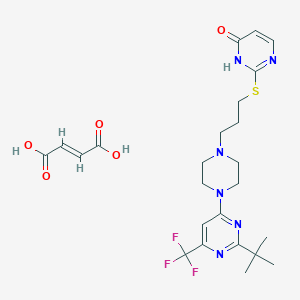
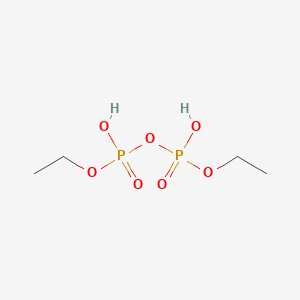
![1-Isocyanato-4-[3-(4-isocyanatophenoxy)-2,2-bis[(4-isocyanatophenoxy)methyl]propoxy]benzene](/img/structure/B51743.png)
